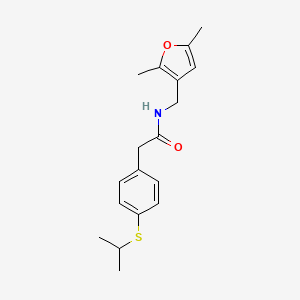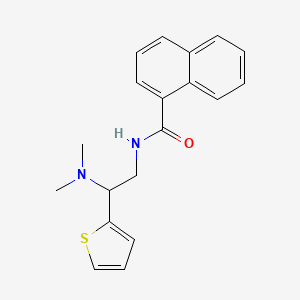
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide is an organic compound that features a naphthamide core with a dimethylamino and thiophen-2-yl substituent. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthamide core: This can be achieved by reacting 1-naphthoic acid with an amine under dehydrating conditions.
Introduction of the dimethylamino group: This can be done through alkylation reactions using dimethylamine.
Attachment of the thiophen-2-yl group: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to introduce the thiophene ring.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products depend on the specific reactions but might include sulfoxides, sulfones, or substituted naphthamides.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The dimethylamino group could facilitate binding to biological targets, while the thiophene ring might enhance electronic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-1-naphthamide: Lacks the thiophene ring.
N-(2-(thiophen-2-yl)ethyl)-1-naphthamide: Lacks the dimethylamino group.
N-(2-(dimethylamino)-2-(phenyl)ethyl)-1-naphthamide: Has a phenyl ring instead of a thiophene ring.
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide is unique due to the combination of the dimethylamino group and the thiophene ring, which can confer distinct electronic and steric properties, potentially leading to unique biological activities or material properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-21(2)17(18-11-6-12-23-18)13-20-19(22)16-10-5-8-14-7-3-4-9-15(14)16/h3-12,17H,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBBLTFBZUOBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)

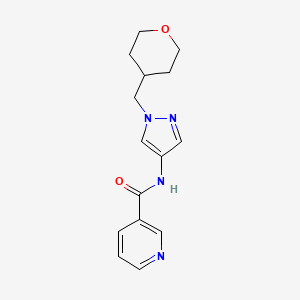
![N-(2-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2497252.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2497253.png)
![3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2497254.png)
![6-[5-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)
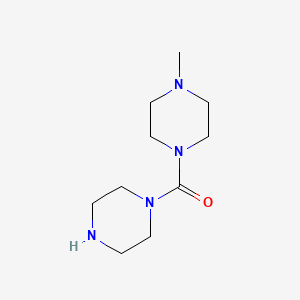
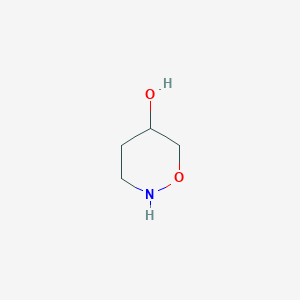
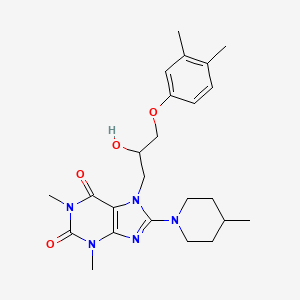
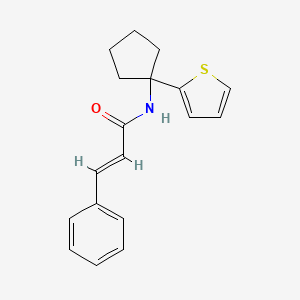
![5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2497267.png)
